molecular formula C7H13NO2 B8131622 (S)-1-(Methyl-d3)piperidine-3-carboxylic acid

(S)-1-(Methyl-d3)piperidine-3-carboxylic acid

Cat. No.: B8131622
M. Wt: 146.20 g/mol
InChI Key: AYIXGVABNMIOLK-FYFSCIFKSA-N
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Description

(S)-1-(Methyl-d3)piperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The inclusion of trideuteriomethyl groups in the compound enhances its stability and provides unique properties for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Methyl-d3)piperidine-3-carboxylic acid typically involves the introduction of deuterium atoms into the piperidine ring. One common method is the catalytic hydrogenation of piperidine derivatives in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods utilize high-pressure reactors and efficient catalysts to achieve high yields and purity. The use of deuterium gas in industrial settings requires stringent safety measures and specialized equipment .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Methyl-d3)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in various substituted piperidine derivatives .

Scientific Research Applications

(S)-1-(Methyl-d3)piperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Methyl-d3)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(Methyl-d3)piperidine-3-carboxylic acid is unique due to the presence of trideuteriomethyl groups, which enhance its stability and provide distinct properties for scientific research. Its deuterium labeling makes it particularly valuable in studies requiring precise tracking of molecular interactions and pathways .

Properties

IUPAC Name

(3S)-1-(trideuteriomethyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXGVABNMIOLK-FYFSCIFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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